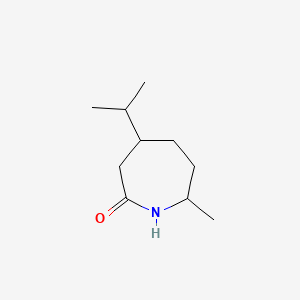
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane is a complex organic compound known for its unique chemical structure and properties. This compound features a chlorophenoxy group, a pentenyl chain, and an oxirane ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of 4-chlorophenol with an appropriate alkyl halide under basic conditions to form the chlorophenoxy derivative. This intermediate is then subjected to further reactions to introduce the pentenyl and oxirane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenoxy group may also interact with cellular receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Shares the chlorophenoxy group but differs in the presence of an oxadiazole ring.
(E)-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-6-methylphenol: Contains a similar chlorophenoxy structure but with different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
38896-81-0 |
|---|---|
Molekularformel |
C17H23ClO2 |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
3-[(E)-5-(4-chlorophenoxy)-3-methylpent-3-enyl]-2-ethyl-2-methyloxirane |
InChI |
InChI=1S/C17H23ClO2/c1-4-17(3)16(20-17)10-5-13(2)11-12-19-15-8-6-14(18)7-9-15/h6-9,11,16H,4-5,10,12H2,1-3H3/b13-11+ |
InChI-Schlüssel |
YJZNBQWJKGJZRJ-ACCUITESSA-N |
Isomerische SMILES |
CCC1(C(O1)CC/C(=C/COC2=CC=C(C=C2)Cl)/C)C |
Kanonische SMILES |
CCC1(C(O1)CCC(=CCOC2=CC=C(C=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
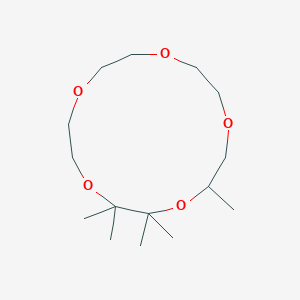
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
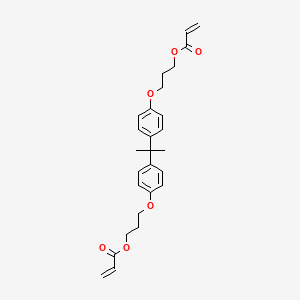
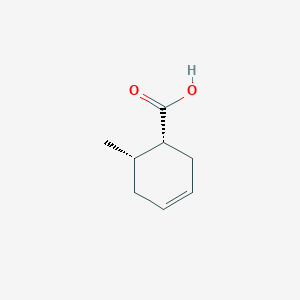
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
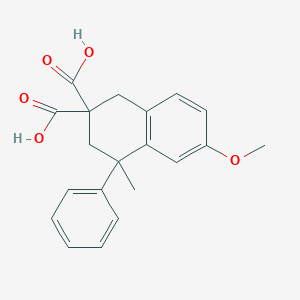
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)

